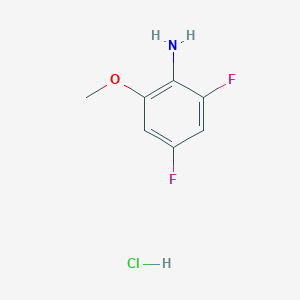2,4-Difluoro-6-methoxyaniline hydrochloride
CAS No.: 2375274-55-6
Cat. No.: VC4786344
Molecular Formula: C7H8ClF2NO
Molecular Weight: 195.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2375274-55-6 |
|---|---|
| Molecular Formula | C7H8ClF2NO |
| Molecular Weight | 195.59 |
| IUPAC Name | 2,4-difluoro-6-methoxyaniline;hydrochloride |
| Standard InChI | InChI=1S/C7H7F2NO.ClH/c1-11-6-3-4(8)2-5(9)7(6)10;/h2-3H,10H2,1H3;1H |
| Standard InChI Key | HUQYXXBCWVFKAN-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)F)F)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The molecular structure of 2,4-difluoro-6-methoxyaniline hydrochloride is defined by its substitution pattern on the benzene ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,4-difluoro-6-methoxyaniline hydrochloride | |
| Molecular Formula | C₇H₇F₂NO·HCl | |
| Molecular Weight | 195.6 g/mol | |
| SMILES | COC1=C(C(=CC(=C1F)N)F)Cl | |
| InChI Key | HUQYXXBCWVFKAN-UHFFFAOYSA-N |
The presence of electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a polarized aromatic system, influencing its reactivity in electrophilic substitution and coupling reactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves hydrochlorination of the parent amine, 2,4-difluoro-6-methoxyaniline. A plausible pathway includes:
-
Nitration and Methoxylation: Starting from 1,3,5-trifluorobenzene, selective methoxylation at the 6-position via nucleophilic aromatic substitution (SNAr) using methoxide ions .
-
Reduction: Conversion of a nitro intermediate to the amine group using catalytic hydrogenation or Fe/HCl .
-
Hydrochlorination: Treatment with hydrochloric acid to yield the hydrochloride salt .
This route mirrors methods used for 2,6-difluoro-4-methoxyaniline, where regioselective substitution is critical to achieving the desired isomer .
Industrial Scalability
Large-scale production faces challenges in controlling regioselectivity and minimizing byproducts. Advances in continuous-flow reactors and phase-transfer catalysis have improved yields for similar fluoroanilines, as demonstrated in the synthesis of 3,5-difluoro-2-methoxyaniline .
Applications in Pharmaceutical Chemistry
Role in Drug Discovery
2,4-Difluoro-6-methoxyaniline hydrochloride serves as a key intermediate in the synthesis of small-molecule inhibitors targeting tyrosine kinases and G protein-coupled receptors (GPCRs). For example:
-
Kinase Inhibitors: Analogous fluoroanilines are incorporated into ATP-binding pocket inhibitors, such as EGFR and VEGFR antagonists, due to their ability to modulate hydrogen bonding and hydrophobic interactions .
-
Antimicrobial Agents: Fluorinated anilines exhibit broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 10–50 µg/mL for derivatives like 3,4-difluoro-2-methoxyaniline .
Biological and Toxicological Profile
Acute Toxicity
Safety data sheets classify this compound as harmful (H302, H312, H332) and irritating (H315, H319, H335) . Key hazards include:
-
Oral Toxicity: LD₅₀ (rat) estimated at 300–500 mg/kg based on analogs like 2-fluoro-4-methoxyaniline .
-
Dermal Irritation: Moderate irritation observed in rabbit models for 2-chloro-5-methoxyaniline hydrochloride .
Comparative Analysis with Structural Analogs
Electronic and Steric Effects
Substitution patterns profoundly influence reactivity and applications:
The hydrochloride salt’s lower lipophilicity (logP ~1.8 vs. 2.1 for the free base) enhances aqueous solubility, favoring pharmacokinetic properties in drug candidates .
Regioselectivity in Synthesis
Compared to 3,5-difluoro-2-methoxyaniline, the 2,4,6-substitution pattern in this compound reduces steric hindrance, enabling efficient Buchwald-Hartwig aminations and Suzuki-Miyaura couplings .
Regulatory and Environmental Considerations
Environmental Persistence
Fluorinated aromatic amines are resistant to microbial degradation, with half-lives exceeding 60 days in soil. Proper disposal via incineration (≥1000°C) is recommended to prevent bioaccumulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume